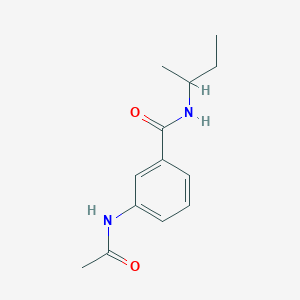![molecular formula C16H24N2O2 B269224 N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269224.png)
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BML-210 and is a member of the class of benzamides.
作用機序
The mechanism of action of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This results in the induction of apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This can help in the development of more effective drugs based on this compound. Furthermore, research can be conducted to explore the potential of this compound in the treatment of inflammatory diseases.
合成法
The synthesis of N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide involves the reaction of 4-aminobenzoyl chloride with N-butyl-2,2-dimethylpropanamide in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation between the two compounds, resulting in the formation of this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. This makes it a potential candidate for the development of new anticancer drugs.
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
N-butyl-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-11-17-14(19)12-7-9-13(10-8-12)18-15(20)16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20) |
InChIキー |
CXPDQKSPZCRRBN-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
正規SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B269141.png)
![N-isobutyryl-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B269142.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B269144.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B269146.png)
![2-chloro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269147.png)
![3-methyl-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269148.png)
![N-(3-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B269152.png)
![4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269153.png)
![3-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269154.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![4-ethoxy-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B269162.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)
